4-Benzylmorpholin-3-one
Overview
Description
4-Benzylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. The benzyl group attached to the morpholine ring suggests that this compound could have interesting chemical and biological properties, potentially useful in various applications such as solvent systems, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. For instance, 4-benzyl-4-methylmorpholinium salts have been synthesized, producing morpholinium ionic liquids with different anions . These salts are structurally related to 4-Benzylmorpholin-3-one and provide insight into the synthetic routes that can be employed for such compounds. Additionally, the synthesis of 3,4-benzomorphan derivatives, which share a similar structural motif to 4-Benzylmorpholin-3-one, has been reported using a tandem formal [5 + 1]/hemiaminalization reaction . This method highlights the potential for creating complex morpholine derivatives through multi-step synthetic processes.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be quite complex, as demonstrated by the crystal structure analysis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . This compound crystallizes in the monoclinic space group, and its structure is stabilized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions. Such detailed structural information is crucial for understanding the properties and potential applications of 4-Benzylmorpholin-3-one.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. The controllable synthesis of benzomorpholine cycloadducts has been achieved through cross-coupling/annulation reactions . This suggests that 4-Benzylmorpholin-3-one could also be amenable to similar reactions, potentially leading to a wide range of derivatives with diverse properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids have been studied, revealing that the anion significantly determines the state of aggregation and cytotoxicity . These findings are relevant to 4-Benzylmorpholin-3-one, as they suggest that modifications to the compound could tailor its properties for specific applications. Additionally, the synthesis and characterization of 4-benzyl-5-oxomorpholine-3-carbamide provide insights into the potential bioactive properties of morpholine derivatives .
Scientific Research Applications
1. Chemokine Receptor Antagonists
4-Benzylmorpholin-3-one derivatives have been explored as potential CCR3 chemokine receptor antagonists. These compounds show promise in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases. A specific example includes compounds with affinities in the 10 – 100 pM range being developed for these applications (Expert Opinion on Therapeutic Patents, 2004).
2. Synthesis of Biologically Active Molecules
1,4-Benzoxazin-3-one, structurally similar to 4-Benzylmorpholin-3-one, is part of biologically active molecules. Catalytic asymmetric synthesis methods have been developed for this scaffold, expanding its use in drug discovery (Chemical communications, 2018).
3. Alternate Substrate Inhibitors
Derivatives like 3-Benzyl-4-bromomethyloxetan-2-one, related to 4-Benzylmorpholin-3-one, are investigated as fast-acting alternate substrate inhibitors for enzymes such as α-chymotrypsin. This research offers insights into enzyme inhibition and potential therapeutic applications (Bioorganic & Medicinal Chemistry Letters, 1995).
4. Pharmaceutical Intermediate Synthesis
Compounds like (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, crucial intermediates in pharmaceutical synthesis, have been produced through commercial synthesis. This highlights the role of 4-Benzylmorpholin-3-one derivatives in the development of new drugs (Organic Process Research & Development, 2009).
5. Anti-Fungal, Anti-Oxidant, and Anti-Cancer Activities
Research into 3-Benzylidene chroman-4-one analogs, related to 4-Benzylmorpholin-3-one, shows significant anti-fungal, anti-oxidant, and anti-cancer activities. This opens pathways for these compounds in drug development for these specific applications (Drug Development and Industrial Pharmacy, 2021).
properties
IUPAC Name |
4-benzylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJALSKRUHGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485244 | |
Record name | 4-Benzylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylmorpholin-3-one | |
CAS RN |
61636-32-6 | |
Record name | 4-Benzylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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